Cas no 2138547-42-7 (2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid)

2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid
- EN300-1141002
- 2138547-42-7
-
- インチ: 1S/C15H25N3O4/c1-6-7-11-8-16-18(9-11)10-15(5,12(19)20)17-13(21)22-14(2,3)4/h8-9H,6-7,10H2,1-5H3,(H,17,21)(H,19,20)
- InChIKey: JPMMRYWXDVAVPK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(=O)O)(C)CN1C=C(C=N1)CCC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.18450629g/mol
- どういたいしつりょう: 311.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 93.4Ų
2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141002-5g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 5g |
$3396.0 | 2023-10-26 | |
Enamine | EN300-1141002-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 2.5g |
$2295.0 | 2023-10-26 | |
Enamine | EN300-1141002-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 0.25g |
$1078.0 | 2023-10-26 | |
Enamine | EN300-1141002-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 0.05g |
$983.0 | 2023-10-26 | |
Enamine | EN300-1141002-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 0.5g |
$1124.0 | 2023-10-26 | |
Enamine | EN300-1141002-10g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 10g |
$5037.0 | 2023-10-26 | |
Enamine | EN300-1141002-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1141002-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 0.1g |
$1031.0 | 2023-10-26 | |
Enamine | EN300-1141002-1g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid |
2138547-42-7 | 95% | 1g |
$1172.0 | 2023-10-26 |
2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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10. Book reviews
2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acidに関する追加情報
Recent Advances in the Study of 2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid (CAS: 2138547-42-7)
The compound 2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid (CAS: 2138547-42-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the propyl-substituted pyrazole moiety, contribute to its stability and bioactivity. Researchers have successfully utilized this compound in the development of protease inhibitors, with promising results in preclinical models of inflammatory and oncological diseases.
One of the most notable advancements involves the optimization of synthetic routes for 2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, scalable synthesis method that reduces byproduct formation and improves overall efficiency. This development is critical for enabling large-scale production and further pharmacological evaluation.
In terms of biological activity, recent in vitro and in vivo studies have revealed that derivatives of this compound exhibit potent inhibitory effects against specific kinases involved in cell proliferation and inflammation. For instance, a derivative bearing a modified pyrazole ring showed nanomolar affinity for a target kinase implicated in rheumatoid arthritis, suggesting potential applications in autoimmune disease therapy.
Furthermore, computational modeling studies have provided insights into the molecular interactions between this compound and its biological targets. Molecular docking simulations indicate that the propyl group on the pyrazole ring plays a crucial role in binding affinity, while the Boc group contributes to the compound's metabolic stability. These findings are guiding the design of next-generation derivatives with improved pharmacokinetic properties.
Looking ahead, researchers are exploring the potential of 2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid as a scaffold for developing targeted therapies. Current investigations focus on optimizing its selectivity profile and reducing potential off-target effects. The compound's versatility and demonstrated bioactivity make it a promising candidate for further drug development efforts in multiple therapeutic areas.
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